[2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate
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Overview
Description
[2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a nitrobenzoyl group, a hydrazinyl linkage, and a formylbenzoate moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Another series of compounds, 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide, were designed and synthesized and evaluated for anticonvulsant activity and neurotoxicity . They exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate typically involves multiple steps:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 3-nitrobenzoic acid with hydrazine hydrate to form 3-nitrobenzoyl hydrazide.
Acylation Reaction: The hydrazide intermediate is then reacted with ethyl chloroformate to form the corresponding ethyl ester.
Condensation Reaction: The ethyl ester is subsequently condensed with 4-formylbenzoic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This might include:
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Grignard reagents, organolithium compounds.
Major Products
Oxidation Products: Nitro derivatives, nitroso compounds.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzoates and hydrazides.
Scientific Research Applications
Chemistry
In chemistry, [2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving hydrazine derivatives. It may also serve as a probe for investigating biochemical pathways involving nitro and formyl groups.
Medicine
Potential medicinal applications include the development of new drugs, particularly those targeting specific enzymes or receptors. The compound’s structure allows for the design of inhibitors or activators of biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity makes it suitable for creating materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
[2-(3-Nitrobenzoyl)hydrazinyl] 4-formylbenzoate: Lacks the oxoethyl linkage, making it less versatile in certain reactions.
[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl benzoate: Similar structure but without the formyl group, affecting its reactivity and applications.
[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl 4-hydroxybenzoate:
Uniqueness
The unique combination of nitro, hydrazinyl, oxoethyl, and formyl groups in [2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate provides a distinct set of chemical properties and reactivity patterns. This makes it particularly valuable for applications requiring specific functional group interactions and modifications.
Properties
IUPAC Name |
[2-[2-(3-nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O7/c21-9-11-4-6-12(7-5-11)17(24)27-10-15(22)18-19-16(23)13-2-1-3-14(8-13)20(25)26/h1-9H,10H2,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTGQLHICKHSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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